(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic molecule that features both a pyrazole and a thiazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiazepane moieties suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the thiazepane ring, and finally, the coupling of these two moieties.
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Preparation of the Pyrazole Ring
Starting Materials: 4-acetyl-5-methyl-1-phenyl-1H-pyrazole.
Reaction Conditions: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under reflux conditions in ethanol.
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Formation of the Thiazepane Ring
Starting Materials: 1,4-thiazepane derivatives.
Reaction Conditions: The thiazepane ring can be synthesized through the cyclization of appropriate amino alcohols with thiol derivatives under acidic conditions.
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Coupling Reaction
Starting Materials: The synthesized pyrazole and thiazepane derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone:
Mechanism of Action
The mechanism of action of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone .
- (5-amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone .
Uniqueness
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone: is unique due to the combination of the pyrazole and thiazepane rings, which may confer distinct chemical and biological properties compared to other similar compounds. This dual-ring structure can lead to enhanced biological activity and specificity .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-17-20(16-23-25(17)19-10-6-3-7-11-19)22(26)24-13-12-21(27-15-14-24)18-8-4-2-5-9-18/h2-11,16,21H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPPFPDYKXFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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